molecular formula C8H10F3NO2 B2939911 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 914082-74-9

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No. B2939911
CAS RN: 914082-74-9
M. Wt: 209.168
InChI Key: VVOOIFQERLCXQE-SIZQZZMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a fluorinated analog of natural hydrophobic amino acids . It is one of the most hydrophobic amino acids that are important to gain efficient packing within the hydrophobic core . The molecular formula of this compound is C8H10F3NO2, and it has a molecular weight of 209.17 .


Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which includes “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid”, involves the photochemical addition of propellane to diacetyl . This process allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, and amino acids .


Molecular Structure Analysis

The molecular structure of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is characterized by a bicyclo[1.1.1]pentane core with a trifluoromethyl group and an amino acid attached . The InChI code for this compound is 1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” include the photochemical addition of propellane to diacetyl and the subsequent haloform reaction . These reactions allow the construction of the BCP core and the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .

Scientific Research Applications

Glutamate Receptor Ligands

  • A series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, related to the structure of interest, were synthesized and evaluated as glutamate receptor ligands. Notably, one compound showed high affinity and selectivity at the NMDA receptor, suggesting potential for neurological applications (Filosa et al., 2009).

Synthesis and Structural Studies

  • Research has been conducted on the synthesis of 2-substituted bicyclo[1.1.1]pentanes, which are structurally similar to the compound . This work has implications for developing new synthetic methods and understanding the solvolytic reactivity of these compounds (Brook & Brophy, 1985).

Biological Study Applications

  • A specific synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, was reported. This showcases the application of such motifs in biological studies, highlighting their potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).

Bioisotere Synthesis

  • Bicyclo[1.1.1]pentanes, akin to the query compound, are recognized as effective bioisosteres for certain groups in pharmaceutical chemistry. Methods have been developed for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which are significant in the creation of pharmaceutically relevant compounds (Hughes et al., 2019).

Crystal Structure Analysis

  • The crystal structure of an N-Boc-protected derivative of a similar compound, 3-aminobicyclo[1.1.1]pentanecarboxylic acid, was analyzed. This study provides insights into the molecular arrangement and interactions within such compounds (Luger et al., 2000).

Acidic Properties and Substituent Effects

  • The acidities of various bicyclo[1.1.1]pentane-1-carboxylic acids were calculated and analyzed, contributing to the understanding of electronic effects in such compounds (Wiberg, 2002).

properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOOIFQERLCXQE-SIZQZZMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

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